molecular formula C14H12ClN3O2 B5784052 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide

2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide

Cat. No. B5784052
M. Wt: 289.71 g/mol
InChI Key: ZNBXXUPNDIYNBB-UHFFFAOYSA-N
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Description

2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide, also known as BPHC, is a synthetic compound that belongs to the class of hydrazinecarboxamides. This compound has been extensively studied for its potential applications in scientific research and drug development.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce the production of pro-inflammatory cytokines. 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide in lab experiments is its high purity and good yield. 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide has also been extensively studied, and its potential applications in drug development have been well documented. However, one limitation of using 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide. One potential direction is the investigation of its potential use as an anti-cancer agent in combination with other drugs. Another potential direction is the study of its mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, the development of new synthesis methods for 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide could lead to improved yields and higher purity.

Synthesis Methods

The synthesis of 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide involves the reaction between 3-chlorobenzoyl chloride and hydrazinecarboxamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography and recrystallization. This method yields 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide in high purity and good yield.

Scientific Research Applications

2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide has been widely used in scientific research due to its potential applications in drug development. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 2-benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

1-benzamido-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-7-4-8-12(9-11)16-14(20)18-17-13(19)10-5-2-1-3-6-10/h1-9H,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBXXUPNDIYNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-N-(3-chlorophenyl)hydrazinecarboxamide

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